molecular formula C11H18O B14508423 Octahydro-1H-4,7-ethanoinden-5-ol CAS No. 63730-67-6

Octahydro-1H-4,7-ethanoinden-5-ol

Cat. No.: B14508423
CAS No.: 63730-67-6
M. Wt: 166.26 g/mol
InChI Key: ACONHCNNZTZPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-4,7-ethanoinden-5-ol typically involves the hydrogenation of indene derivatives under specific conditions. The process can be carried out using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas. The reaction is usually conducted at elevated temperatures and pressures to ensure complete hydrogenation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient and scalable production. The purity of the final product is often ensured through recrystallization and chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-4,7-ethanoinden-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octahydro-1H-4,7-ethanoinden-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of octahydro-1H-4,7-ethanoinden-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-1H-4,7-ethanoinden-5-ol stands out due to its unique structure and reactivity, making it a valuable compound in various fields of research and industry. Its ability to undergo diverse chemical reactions and its potential biological activity contribute to its significance .

Properties

CAS No.

63730-67-6

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

tricyclo[5.2.2.02,6]undecan-8-ol

InChI

InChI=1S/C11H18O/c12-11-6-7-4-5-10(11)9-3-1-2-8(7)9/h7-12H,1-6H2

InChI Key

ACONHCNNZTZPRU-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CCC(C2C1)C(C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.